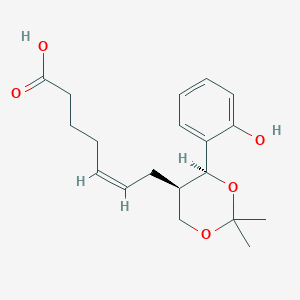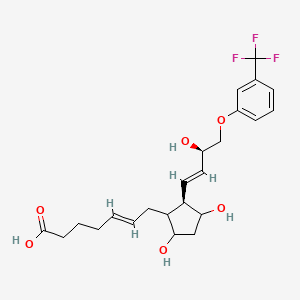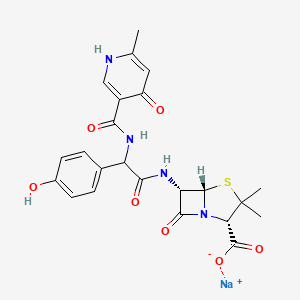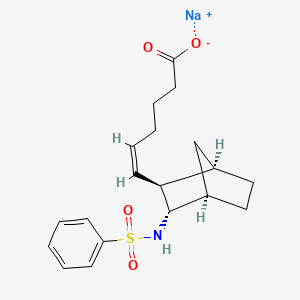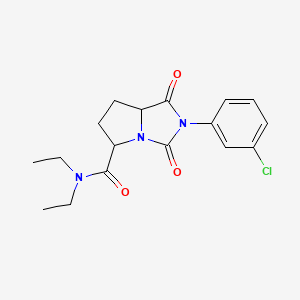
N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (alpha)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a hydroxy group, and an iodide ion, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) typically involves multiple steps, starting from basic organic precursors. One common synthetic route includes the methylation of xylopinine followed by hydroxylation and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the methylation step might use methyl iodide in the presence of a base like potassium carbonate, while the hydroxylation could involve the use of hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or to convert the hydroxy group to a hydrogen atom.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-Methyl (±)-13-alpha-ketoxylopinine, while substitution could produce N-Methyl (±)-13-alpha-hydroxyxylopinine chloride.
Scientific Research Applications
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) can be compared with other similar compounds, such as:
N-Methyl-13-alpha-hydroxyxylopinine chloride: Similar in structure but with a chloride ion instead of an iodide ion.
N-Methyl-13-alpha-hydroxyxylopinine bromide: Contains a bromide ion, which may alter its chemical reactivity and biological activity.
The uniqueness of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
120021-24-1 |
|---|---|
Molecular Formula |
C22H28INO5 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
(13R,13aS)-2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-13-ol;iodide |
InChI |
InChI=1S/C22H28NO5.HI/c1-23-7-6-13-8-17(25-2)19(27-4)10-15(13)21(23)22(24)16-11-20(28-5)18(26-3)9-14(16)12-23;/h8-11,21-22,24H,6-7,12H2,1-5H3;1H/q+1;/p-1/t21-,22+,23?;/m0./s1 |
InChI Key |
ANXDBALJIGZCGD-DWBMBBFHSA-M |
Isomeric SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@H]1[C@@H](C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1C(C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




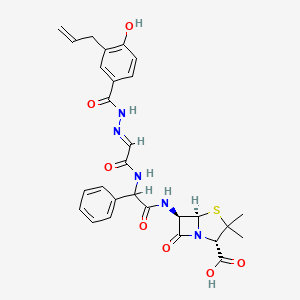
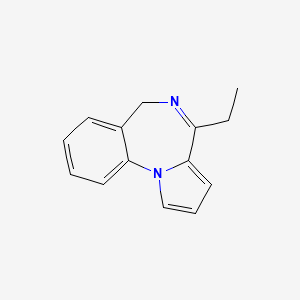
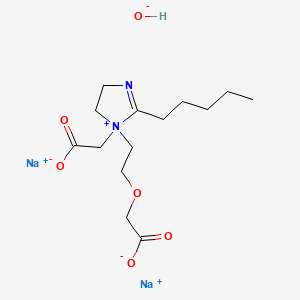

![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
